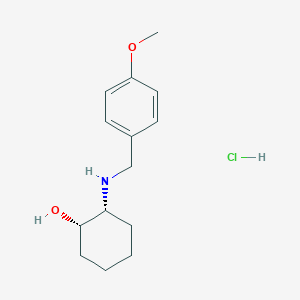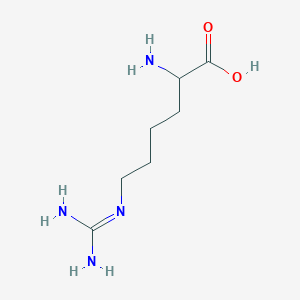![molecular formula C13H24N2O4 B1149151 4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid CAS No. 1240619-81-1](/img/structure/B1149151.png)
4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid” is also known as 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-carboxylate . It has a molecular weight of 244.29 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-1-methylpiperazin-1-ium-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-9(14)12-5-7-13(4,8-6-12)10(15)16/h5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid has been explored in various chemical syntheses, showcasing its versatility in the development of potent agonists, mass-separating agents, and differentiating agents. For instance, it has been utilized in the efficient synthesis of a potent PPARpan agonist, demonstrating a complex synthesis process that includes regioselective bond formation and the introduction of an isobutyric acid fragment (Guo et al., 2006). Moreover, its derivatives have been investigated as mass-separating agents in the separation of propanols from water, highlighting the chemical's role in improving industrial separation processes (Taha, 2016).
Therapeutic Potential and Biological Activities
Piperazine derivatives of butanoic acid, closely related to the compound , have shown potential in inducing differentiation and inhibiting the growth of human leukemic cells, suggesting a promising avenue for cancer treatment (Gillet et al., 1997). The compound's framework has also been adapted in the creation of antiallergy and antimicrobial agents, demonstrating its versatility in the development of new medications (Walsh et al., 1990; Bektaş et al., 2010).
Material Science and Engineering
In material science, derivatives of 4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid have been utilized in the synthesis of polyamides containing nucleobases such as uracil and adenine, indicating its utility in creating novel polymeric materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).
Safety And Hazards
properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFPLVBHJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid | |
CAS RN |
1240619-81-1 |
Source


|
| Record name | 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)